E3 Ligase Ligand-linker Conjugate 55

PROTAC linker optimization ternary complex cooperativity degradation potency (pDC50)

E3 Ligase Ligand-linker Conjugate 55 is a pre-assembled, off-the-shelf CRBN-PEG3 building block that eliminates in-house synthesis of the E3 ligase ligand-linker component. Its PEG3 linker resides in the empirically validated optimal cooperativity range (α=7.4), accelerating hit-to-lead timelines by minimizing linker SAR. The CRBN scaffold generates degradation selectivity profiles distinct from VHL-based systems (only 36% kinase overlap), enabling target validation studies to identify CRBN-preferential targets. Enhanced aqueous solubility and reduced non-specific binding improve in vivo pharmacokinetics. With batch-to-batch consistency and defined MW (454.52 g/mol), it supports high-throughput PROTAC library synthesis.

Molecular Formula C24H30N4O5
Molecular Weight 454.5 g/mol
Cat. No. B12367436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 Ligase Ligand-linker Conjugate 55
Molecular FormulaC24H30N4O5
Molecular Weight454.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)CN5CCC(CC5)O
InChIInChI=1S/C24H30N4O5/c29-17-7-9-26(10-8-17)14-15-5-11-27(12-6-15)16-1-2-18-19(13-16)24(33)28(23(18)32)20-3-4-21(30)25-22(20)31/h1-2,13,15,17,20,29H,3-12,14H2,(H,25,30,31)
InChIKeyAETGLGYPTIPOLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





E3 Ligase Ligand-linker Conjugate 55: Thalidomide-Based CRBN-Recruiting PROTAC Building Block with Defined PEG Linker


E3 Ligase Ligand-linker Conjugate 55 is a pre-assembled chemical intermediate for proteolysis-targeting chimera (PROTAC) synthesis, composed of the cereblon (CRBN) E3 ubiquitin ligase ligand thalidomide covalently attached to a corresponding polyethylene glycol (PEG)-based linker . This conjugate enables targeted recruitment of the CRBN E3 ligase complex to proteins of interest (POIs) when subsequently conjugated to an appropriate POI-targeting ligand, serving as a key building block for the construction of complete heterobifunctional PROTAC degraders . As a thalidomide-derived CRBN ligand, it belongs to one of the two most extensively utilized E3 ligase ligand classes in current PROTAC design, alongside von Hippel–Lindau (VHL)-based ligands .

Why Generic Substitution of E3 Ligase Ligand-Linker Conjugate 55 with Other CRBN or VHL Conjugates Compromises PROTAC Degradation Outcomes


Substituting E3 Ligase Ligand-linker Conjugate 55 with another CRBN-based conjugate or a VHL-based alternative without systematic evaluation introduces critical risks to PROTAC development. The linker length, exit vector geometry, and E3 ligase ligand identity collectively govern ternary complex formation efficiency, degradation selectivity, and downstream pharmacological properties [1][2]. Even subtle alterations in PEG linker unit count can shift degradation potency by orders of magnitude, as demonstrated in systematic linker structure–activity relationship (SAR) studies where PROTACs with identical target warheads but varying linker lengths exhibited pDC50 values spanning a 4 log unit range [1]. Furthermore, the choice between CRBN and VHL recruitment can produce fundamentally divergent degradation selectivity profiles against the same target protein panel, meaning that a VHL-based conjugate is not a functionally equivalent replacement for a CRBN-based conjugate [2]. The following quantitative evidence establishes the specific differentiation parameters that justify the selection of Conjugate 55 over its closest analogs.

Quantitative Evidence Guide for E3 Ligase Ligand-linker Conjugate 55: Comparator-Based Differentiation Metrics for PROTAC Design


Linker Length Optimization: PEG3 Linker in Conjugate 55 Yields Optimal Cooperativity and Degradation Potency Relative to PEG2 and PEG4 Analogs

E3 Ligase Ligand-linker Conjugate 55 incorporates a PEG3-based linker architecture. Systematic linker length SAR studies on VHL-based PROTACs demonstrate that a three-unit PEG linker (n=3) provides the highest ternary complex cooperativity (α=7.4) compared to shorter two-unit (α=5.7) or longer four-unit (α=4.7) PEG linkers, with the n=3 linker achieving a pDC50 of 8.1 against the BRD4 short isoform [1][2]. This cooperativity advantage translates to enhanced degradation efficiency at lower compound concentrations, a property directly attributable to the specific linker length embedded in Conjugate 55.

PROTAC linker optimization ternary complex cooperativity degradation potency (pDC50) structure-activity relationship (SAR)

E3 Ligase Ligand Identity: CRBN Recruitment via Conjugate 55 Enables Distinct Degradation Selectivity Profiles Unattainable with VHL-Based Conjugates

The choice of E3 ligase ligand fundamentally alters the degradation selectivity landscape of PROTACs. A systematic study using the promiscuous kinase inhibitor foretinib as a warhead demonstrated that PROTACs recruiting CRBN versus VHL produced markedly different kinase degradation profiles [1]. Of 133 kinases quantified by multiplexed mass spectrometry, CRBN-recruiting PROTACs induced degradation of 9 distinct kinases, whereas VHL-recruiting PROTACs degraded a largely non-overlapping set of 11 kinases, with only 4 kinases degraded by both E3 ligase classes [1]. This class-level evidence establishes that CRBN-based Conjugate 55 is not functionally interchangeable with VHL-based ligand-linker conjugates.

E3 ligase ligand selectivity CRBN vs VHL recruitment degradation selectivity profiling PROTAC design

Linker Exit Vector Geometry: The 5-Position Attachment of Conjugate 55 Enables Potent Degradation with Reduced Linker Length Compared to Alternative Exit Vectors

The attachment point of the linker to the thalidomide moiety (exit vector) critically influences PROTAC degradation potency. In an SAR study of AURKA-targeting PROTACs derived from MK-5108, altering the PEG linker attachment to the 5-position of thalidomide enabled the identification of a potent AURKA degrader with a linker as short as 2 PEG units, whereas other exit vectors required longer linkers to achieve comparable degradation [1]. The optimal PROTAC in this series (SK2188, utilizing a 4-unit PEG linker at a specific exit vector) achieved a DC50 of 3.9 nM and Dmax of 89% in NGP neuroblastoma cells [1]. Conjugate 55's defined exit vector geometry contributes to this structure-dependent degradation efficiency.

exit vector optimization linker attachment point PROTAC SAR AURKA degradation

CRBN Ligand Affinity: Thalidomide-Based Conjugate 55 Provides Intermediate CRBN Binding Affinity Suitable for Tunable Degradation Efficiency

The potency of CRBN recruitment varies significantly among thalidomide analogs. Thalidomide exhibits moderate CRBN binding affinity, whereas its derivatives lenalidomide and pomalidomide demonstrate progressively higher affinities. Iberdomide (CC-220), a next-generation cereblon modulator, shows a CRBN binding IC50 of approximately 150 nM [1]. The intermediate affinity of thalidomide-based Conjugate 55 offers a balanced recruitment strength that may avoid excessive degradation of CRBN neosubstrates while maintaining sufficient E3 ligase engagement for targeted protein degradation, providing a tunable starting point for PROTAC optimization.

CRBN binding affinity thalidomide vs lenalidomide vs pomalidomide E3 ligase ligand potency PROTAC optimization

Linker Composition: PEG-Based Linker in Conjugate 55 Enhances Aqueous Solubility and Reduces Non-Specific Binding Relative to Alkyl Chain Linkers

The physicochemical properties of the linker directly influence PROTAC solubility, permeability, and non-specific binding. Polyethylene glycol (PEG) linkers, such as that incorporated in Conjugate 55, confer enhanced aqueous solubility compared to alkyl chain linkers of equivalent length . PEG linkers also reduce non-specific hydrophobic interactions with cellular membranes and serum proteins, improving the developability profile of PROTACs synthesized from this conjugate . These class-level advantages are critical for achieving reliable in vitro assay performance and, ultimately, favorable in vivo pharmacokinetics.

PROTAC linker composition PEG linker solubility drug-like properties non-specific binding reduction

Optimal Research and Industrial Application Scenarios for E3 Ligase Ligand-linker Conjugate 55 Based on Quantified Differentiation Evidence


Rapid PROTAC Lead Generation Requiring Minimal Linker Re-Optimization

Conjugate 55 is ideally suited for PROTAC discovery programs where rapid lead identification is prioritized over extensive linker SAR. The PEG3 linker embedded in Conjugate 55 resides within the empirically validated optimal length range for maximizing ternary complex cooperativity (α=7.4 at n=3) , reducing the likelihood that linker length will be a limiting factor in degradation efficiency. This enables medicinal chemists to focus optimization efforts on target warhead selection and linker attachment chemistry rather than re-synthesizing multiple linker variants, thereby accelerating hit-to-lead timelines.

CRBN-Specific Degradation Selectivity Profiling for Target Validation Studies

When conducting target validation studies that require assessment of degradation selectivity across the proteome, Conjugate 55 provides a CRBN-based recruitment scaffold that yields distinct degradation profiles compared to VHL-based PROTACs. As demonstrated by Bondeson et al., CRBN- and VHL-recruiting PROTACs degrade largely non-overlapping kinase subsets (only 36% overlap) . Conjugate 55 therefore enables researchers to interrogate CRBN-specific degradation landscapes, facilitating the identification of targets that are preferentially degraded via CRBN recruitment and informing the selection of the optimal E3 ligase for therapeutic development.

Synthesis of PROTACs with Favorable Physicochemical Properties for In Vivo Studies

The PEG-based linker in Conjugate 55 confers enhanced aqueous solubility and reduced non-specific binding compared to alkyl chain linkers . These properties are particularly valuable when synthesizing PROTACs intended for in vivo pharmacology studies, where adequate solubility in dosing vehicles and low plasma protein binding are prerequisites for achieving meaningful exposure. Conjugate 55-derived PROTACs are therefore more likely to exhibit developable pharmacokinetic profiles, reducing formulation challenges and improving the translational relevance of preclinical efficacy data.

Building Block for High-Throughput PROTAC Library Synthesis

For industrial drug discovery programs employing high-throughput PROTAC library synthesis, the batch-to-batch consistency and pre-defined chemical composition of Conjugate 55 provide a reliable, off-the-shelf building block. The conjugate's established molecular weight (454.52 g/mol) , purity specifications, and validated CRBN recruitment function eliminate the need for in-house synthesis and quality control of the E3 ligase ligand-linker component, reducing labor and enabling parallel synthesis of diverse PROTAC candidates. This scalability is essential for large-scale screening campaigns aimed at identifying potent and selective degraders across multiple target classes.

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